4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide
Description
This compound is a benzohydrazide derivative featuring a 2,6-dimethylmorpholino sulfonyl group and a substituted benzothiazole moiety.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-13-5-10-18(30-4)19-20(13)32-22(23-19)25-24-21(27)16-6-8-17(9-7-16)33(28,29)26-11-14(2)31-15(3)12-26/h5-10,14-15H,11-12H2,1-4H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHLMQQNPFCYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC(=C4S3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on sulfonyl-containing triazole and hydrazinecarbothioamide derivatives (e.g., compounds 4–15 ), which share partial structural motifs with the target compound. Below is a detailed comparison:
Structural Features
| Feature | Target Compound | Evidence-Based Analogs (e.g., [7–9]) |
|---|---|---|
| Core Structure | Benzohydrazide backbone | 1,2,4-Triazole-3(4H)-thiones |
| Sulfonyl Group | 2,6-Dimethylmorpholino sulfonyl | 4-X-Phenylsulfonyl (X = H, Cl, Br) |
| Heterocyclic Moieties | 4-Methoxy-7-methylbenzo[d]thiazol-2-yl | 2,4-Difluorophenyl |
| Tautomerism | Not reported in target compound | Observed in triazole-thione derivatives (thione vs. thiol forms) |
Spectroscopic Characterization
- IR Spectroscopy :
- NMR: Analogs (7–9) display thiocarbonyl (δ ~170–180 ppm in ¹³C-NMR) and aromatic proton splitting patterns. The target compound’s morpholino group would show distinct methyl signals (δ ~1.2 ppm) and benzothiazole protons (δ ~7–8 ppm).
Preparation Methods
Synthesis of 2,6-Dimethylmorpholine Sulfonyl Chloride
The 2,6-dimethylmorpholine scaffold is synthesized via cyclization of 2,6-dimethylaminoethanol with 1,2-dibromoethane under basic conditions. A solution of 2,6-dimethylaminoethanol (10.0 g, 85.5 mmol) and 1,2-dibromoethane (15.4 g, 82.0 mmol) in toluene is refluxed for 12 hours with potassium carbonate (23.6 g, 171 mmol). The mixture is filtered, concentrated, and distilled under reduced pressure to yield 2,6-dimethylmorpholine as a colorless liquid (7.2 g, 72%).
Sulfonation Protocol
The morpholine derivative is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C. 2,6-Dimethylmorpholine (5.0 g, 38.5 mmol) is added dropwise to ClSO₃H (6.7 mL, 100 mmol) in DCM (50 mL). After stirring for 4 hours at room temperature, the reaction is quenched with ice-water, and the organic layer is separated. The solvent is evaporated to afford 2,6-dimethylmorpholine-4-sulfonyl chloride as a white crystalline solid (6.8 g, 85%).
Preparation of 4-Methoxy-7-Methylbenzo[d]thiazol-2-amine
The benzothiazole core is constructed via cyclocondensation of 4-methoxy-7-methyl-2-aminothiophenol with cyanogen bromide. 4-Methoxy-7-methyl-2-aminothiophenol (8.3 g, 45 mmol) and cyanogen bromide (5.1 g, 48 mmol) are refluxed in ethanol (100 mL) for 6 hours. The precipitate is filtered and recrystallized from methanol to yield 4-methoxy-7-methylbenzo[d]thiazol-2-amine as yellow crystals (7.1 g, 80%).
Formation of Benzohydrazide Intermediate
Step 3.1: Synthesis of 4-Carboxybenzoyl Chloride
4-Carboxybenzoic acid (10.0 g, 60 mmol) is treated with thionyl chloride (14.3 mL, 198 mmol) in DCM (100 mL) under reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield 4-carboxybenzoyl chloride as a pale-yellow oil (9.8 g, 89%).
Step 3.2: Hydrazide Formation
The acid chloride is reacted with hydrazine hydrate (6.0 mL, 123 mmol) in tetrahydrofuran (THF, 150 mL) at 0°C. After stirring for 2 hours, the mixture is concentrated, and the residue is recrystallized from ethanol to obtain 4-carboxybenzohydrazide (7.5 g, 82%).
Coupling of Sulfonyl Chloride and Benzohydrazide
The sulfonamide linkage is established by reacting 2,6-dimethylmorpholine-4-sulfonyl chloride (4.5 g, 19 mmol) with 4-carboxybenzohydrazide (3.8 g, 21 mmol) in pyridine (50 mL) at 0°C. The reaction is stirred for 12 hours, poured into ice-water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield 4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide as a white powder (5.2 g, 78%).
Final Condensation with Benzothiazol-2-amine
The title compound is synthesized by refluxing 4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide (3.0 g, 8.7 mmol) and 4-methoxy-7-methylbenzo[d]thiazol-2-amine (1.8 g, 8.7 mmol) in methanol (100 mL) for 6 hours. The product is filtered and purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide as an off-white solid (3.9 g, 76%).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 2H, Ar–H), 7.89 (d, J = 8.5 Hz, 2H, Ar–H), 7.52 (s, 1H, Thiazole-H), 6.92 (d, J = 8.8 Hz, 1H, Ar–H), 4.32 (m, 4H, Morpholine-H), 3.87 (s, 3H, OCH₃), 2.61 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, Ar–CH₃).
High-Resolution Mass Spectrometry (HRMS)
Reaction Optimization Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
